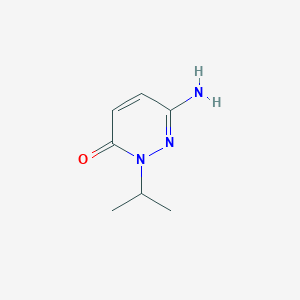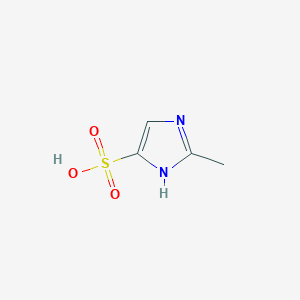
6-Amino-2-isopropylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-isopropylpyridazin-3(2H)-one, also known as AIP, is a heterocyclic compound that has shown great potential in scientific research. AIP is a pyridazine derivative that has been found to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 6-Amino-2-isopropylpyridazin-3(2H)-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways that are involved in cell growth and proliferation. 6-Amino-2-isopropylpyridazin-3(2H)-one has been found to inhibit the activity of several key enzymes, including cyclin-dependent kinases, which are involved in cell cycle regulation.
Biochemische Und Physiologische Effekte
6-Amino-2-isopropylpyridazin-3(2H)-one has been found to have a variety of biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, 6-Amino-2-isopropylpyridazin-3(2H)-one has been found to have anti-inflammatory effects and to be a potent antioxidant. 6-Amino-2-isopropylpyridazin-3(2H)-one has also been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Amino-2-isopropylpyridazin-3(2H)-one in lab experiments is its high potency and specificity. 6-Amino-2-isopropylpyridazin-3(2H)-one has been found to be a highly effective inhibitor of specific enzymes and pathways, making it a valuable tool for studying these processes. However, one of the limitations of using 6-Amino-2-isopropylpyridazin-3(2H)-one in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for research on 6-Amino-2-isopropylpyridazin-3(2H)-one. One area of research is in the development of new cancer treatments based on 6-Amino-2-isopropylpyridazin-3(2H)-one. Additionally, further research is needed to fully understand the mechanism of action of 6-Amino-2-isopropylpyridazin-3(2H)-one and its potential applications in the treatment of neurodegenerative diseases. Finally, research is needed to develop new methods for synthesizing 6-Amino-2-isopropylpyridazin-3(2H)-one and to improve its solubility in water, which would make it easier to work with in lab experiments.
Synthesemethoden
The synthesis of 6-Amino-2-isopropylpyridazin-3(2H)-one involves the reaction of 2,3-dichloropyridazine with isopropylamine, followed by the addition of ammonia. This method results in the formation of 6-Amino-2-isopropylpyridazin-3(2H)-one with a yield of approximately 70%.
Wissenschaftliche Forschungsanwendungen
6-Amino-2-isopropylpyridazin-3(2H)-one has been found to have a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 6-Amino-2-isopropylpyridazin-3(2H)-one has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 6-Amino-2-isopropylpyridazin-3(2H)-one has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
143128-75-0 |
|---|---|
Produktname |
6-Amino-2-isopropylpyridazin-3(2H)-one |
Molekularformel |
C7H11N3O |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
6-amino-2-propan-2-ylpyridazin-3-one |
InChI |
InChI=1S/C7H11N3O/c1-5(2)10-7(11)4-3-6(8)9-10/h3-5H,1-2H3,(H2,8,9) |
InChI-Schlüssel |
KPYXWNJVJJPLSZ-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(=O)C=CC(=N1)N |
Kanonische SMILES |
CC(C)N1C(=O)C=CC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)](/img/structure/B122445.png)











